molecular formula C22H41O8- B14382734 4-(Decyloxy)-2,2,3,3-tetraethoxy-4-oxobutanoate CAS No. 89434-65-1

4-(Decyloxy)-2,2,3,3-tetraethoxy-4-oxobutanoate

Cat. No.: B14382734
CAS No.: 89434-65-1
M. Wt: 433.6 g/mol
InChI Key: LQHQQOVSXCJVSF-UHFFFAOYSA-M
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Description

4-(Decyloxy)-2,2,3,3-tetraethoxy-4-oxobutanoate is an organic compound with a complex structure that includes a decyloxy group, multiple ethoxy groups, and a butanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Decyloxy)-2,2,3,3-tetraethoxy-4-oxobutanoate typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a decyloxy-substituted benzene derivative as the starting material. The synthetic route may include:

    Etherification: Introduction of the decyloxy group via a Williamson ether synthesis.

    Esterification: Formation of the butanoate ester through a reaction with butanoic acid or its derivatives.

    Ethoxylation: Addition of ethoxy groups using ethylating agents under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous reactors. The process would be optimized for yield and purity, often using catalysts and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(Decyloxy)-2,2,3,3-tetraethoxy-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(Decyloxy)-2,2,3,3-tetraethoxy-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-(Decyloxy)-2,2,3,3-tetraethoxy-4-oxobutanoate involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymatic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.

    Altering Membrane Properties: Affecting the fluidity and permeability of cell membranes.

Comparison with Similar Compounds

Similar Compounds

    4-(Decyloxy)benzaldehyde: Shares the decyloxy group but differs in the aldehyde functionality.

    4-(Decyloxy)benzoic acid: Contains a carboxylic acid group instead of the oxobutanoate moiety.

Uniqueness

4-(Decyloxy)-2,2,3,3-tetraethoxy-4-oxobutanoate is unique due to its combination of multiple ethoxy groups and the oxobutanoate structure, which imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

CAS No.

89434-65-1

Molecular Formula

C22H41O8-

Molecular Weight

433.6 g/mol

IUPAC Name

4-decoxy-2,2,3,3-tetraethoxy-4-oxobutanoate

InChI

InChI=1S/C22H42O8/c1-6-11-12-13-14-15-16-17-18-26-20(25)22(29-9-4,30-10-5)21(19(23)24,27-7-2)28-8-3/h6-18H2,1-5H3,(H,23,24)/p-1

InChI Key

LQHQQOVSXCJVSF-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCOC(=O)C(C(C(=O)[O-])(OCC)OCC)(OCC)OCC

Origin of Product

United States

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